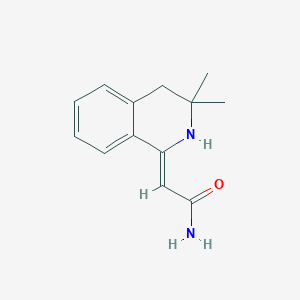
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide
Übersicht
Beschreibung
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound .
Industrial Production Methods
In an industrial setting, the preparation of 3,3-dimethyl-dihydroisoquinolinium salt involves reacting dihydroisoquinoline with methyl bromoacetate in acetonitrile at 60°C. This reaction yields the desired product as a colorless powder .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the compound back to its original state.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include methyl bromoacetate for alkylation and various oxidizing agents for the oxidation step. The reactions are typically carried out under mild conditions, such as in acetonitrile at moderate temperatures .
Major Products Formed
The major products formed from these reactions include N-alkylated derivatives and iminium salts, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other isoquinoline derivatives.
Biology: The compound exhibits biological activities, making it useful in studying various biological processes.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form iminium salts, which can interact with various biological molecules. These interactions can lead to changes in cellular processes and biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one: This compound shares a similar core structure but lacks the acetamide group.
4-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylthio)aniline: This derivative contains a thioether group instead of the acetamide group.
Uniqueness
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
IUPAC Name |
(2Z)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2)8-9-5-3-4-6-10(9)11(15-13)7-12(14)16/h3-7,15H,8H2,1-2H3,(H2,14,16)/b11-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZCIOGSQRXPIF-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)N)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C/C(=O)N)/N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


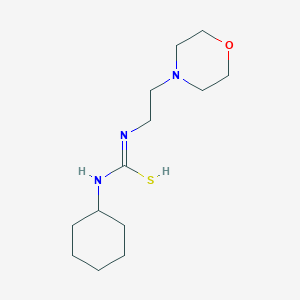
![2-[1-(prop-2-enylamino)ethylidene]indene-1,3-dione](/img/structure/B7759564.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7759577.png)
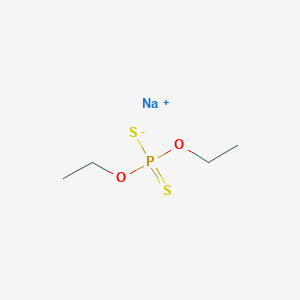
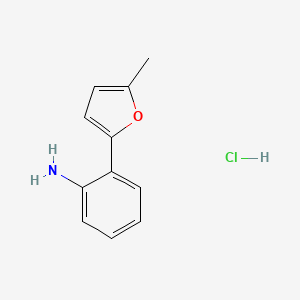
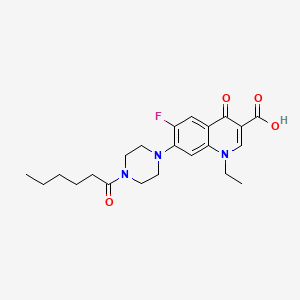
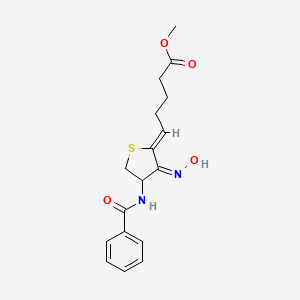
![sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;hydrate](/img/structure/B7759604.png)
![1,3,3-Trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium (I-)](/img/structure/B7759605.png)
![1-p-Tolyl-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B7759614.png)
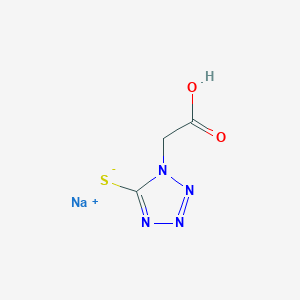
![1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B7759629.png)

![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B7759640.png)
